molecular formula C6H11NO3 B14739416 methyl (4E)-4-hydroxyiminopentanoate CAS No. 5457-24-9

methyl (4E)-4-hydroxyiminopentanoate

Cat. No.: B14739416
CAS No.: 5457-24-9
M. Wt: 145.16 g/mol
InChI Key: GZDBBODKUMLVCG-UHFFFAOYSA-N
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Description

Methyl (4E)-4-hydroxyiminopentanoate is an organic compound with a unique structure that includes a hydroxyimino group and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4E)-4-hydroxyiminopentanoate typically involves the reaction of a suitable precursor with hydroxylamine. One common method is the reaction of methyl 4-oxopentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired hydroxyimino ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (4E)-4-hydroxyiminopentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (4E)-4-hydroxyiminopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (4E)-4-hydroxyiminopentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the active hydroxyimino moiety, which can then interact with enzymes or other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative.

    Methyl 4-oxopentanoate: A precursor in the synthesis of methyl (4E)-4-hydroxyiminopentanoate.

    Ethyl 4-hydroxyiminopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

IUPAC Name

methyl 4-hydroxyiminopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(7-9)3-4-6(8)10-2/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDBBODKUMLVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282204
Record name methyl (4E)-4-hydroxyiminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5457-24-9
Record name methyl (4E)-4-hydroxyiminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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